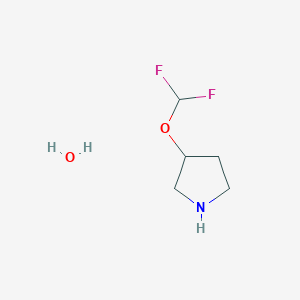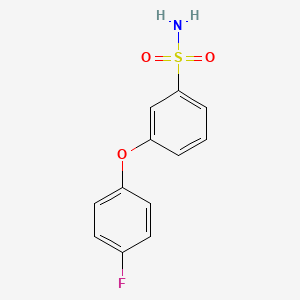
3-(4-Fluorophenoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-fluorophenoxy group
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Orientations Futures
While specific future directions for “3-(4-Fluorophenoxy)-benzenesulfonamide” are not available, research on related compounds like “3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine” is ongoing, with potential applications in photosensitizer in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) .
Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorophenoxy)-benzenesulfonamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenoxy)-benzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .
Analyse Biochimique
Biochemical Properties
3-(4-Fluorophenoxy)-benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components. The compound acts as an inhibitor of MMP-13, thereby influencing processes such as tissue remodeling and fibrosis . Additionally, 3-(4-Fluorophenoxy)-benzenesulfonamide interacts with various proteins and biomolecules, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 3-(4-Fluorophenoxy)-benzenesulfonamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and fibrosis. For instance, treatment with this compound results in increased expression of type I collagen and adipose tissue fibrosis . Furthermore, 3-(4-Fluorophenoxy)-benzenesulfonamide affects gene expression and cellular metabolism, leading to alterations in cell function and behavior.
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenoxy)-benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of MMP-13, inhibiting its enzymatic activity and preventing the breakdown of extracellular matrix components . This inhibition is crucial for its role in modulating tissue remodeling and fibrosis. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorophenoxy)-benzenesulfonamide have been observed to change over timeStudies have shown that prolonged exposure to 3-(4-Fluorophenoxy)-benzenesulfonamide can lead to sustained inhibition of MMP-13 and persistent changes in tissue structure .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenoxy)-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects. At higher doses, toxic effects such as tissue damage and inflammation have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(4-Fluorophenoxy)-benzenesulfonamide is involved in several metabolic pathways, primarily those related to its interaction with MMP-13. The compound undergoes metabolic transformations, including hydroxylation and sulfonation, which influence its activity and stability . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-(4-Fluorophenoxy)-benzenesulfonamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for its therapeutic efficacy and overall biological activity.
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenoxy)-benzenesulfonamide is an important aspect of its activity. The compound is directed to specific cellular compartments, where it exerts its effects on target enzymes and biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)benzenesulfonamide typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 4-fluorophenol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenoxy-benzenesulfonamide: Similar structure but with a chlorine atom instead of a hydrogen atom on the benzene ring.
4-(4-Fluorophenoxy)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-(4-Fluorophenoxy)benzenesulfonamide is unique due to the presence of both the sulfonamide and fluorophenoxy groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHKYBRUZUIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)
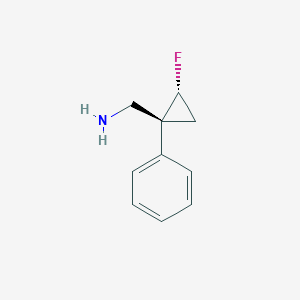

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
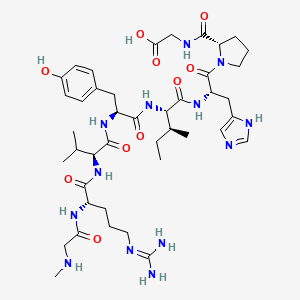
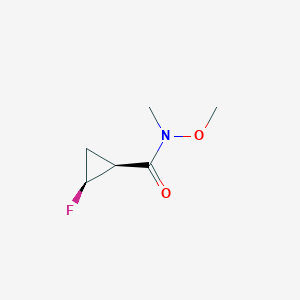


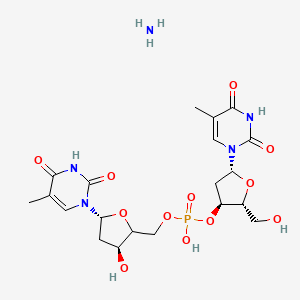
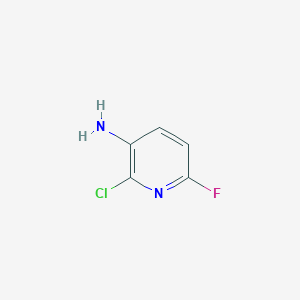
![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)
![2-Iodobenzo[d]thiazol-4-ol](/img/structure/B1408587.png)
